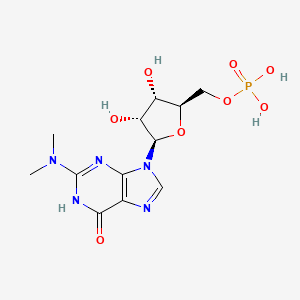![molecular formula C₂₀H₂₀N₆O₇S₄ B1145022 [6R-[6α,7β(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[[4-(2-carboxyethyl)-2-thiaz CAS No. 111874-09-0](/img/no-structure.png)
[6R-[6α,7β(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[[4-(2-carboxyethyl)-2-thiaz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned, [6R-[6α,7β(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[[4-(2-carboxyethyl)-2-thiaz, is also known as Cefuroxime Axetil . It is a second-generation cephalosporin antibiotic .
Molecular Structure Analysis
The molecular formula of Cefuroxime Axetil is C20H22N4O10S . It has a molecular weight of 510.47 . The structure includes a β-lactam ring, which is common in cephalosporin antibiotics .Physical And Chemical Properties Analysis
Cefuroxime Axetil is a solid at room temperature . It has a melting point of 204 °C . It is soluble in Dimethylformamide .Wirkmechanismus
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '[6R-[6α,7β(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[[4-(2-carboxyethyl)-2-thiaz' involves the coupling of two key intermediates, namely 2-amino-4-thiazole and 4-(2-carboxyethyl)-2-thiazole, followed by the addition of an acetyl group and an oxime moiety. The final step involves the resolution of the resulting racemic mixture to obtain the desired enantiomer.", "Starting Materials": [ "2-amino-4-thiazole", "4-(2-carboxyethyl)-2-thiazole", "acetic anhydride", "hydroxylamine hydrochloride", "triethylamine", "N,N-dimethylformamide", "ethyl acetate", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Coupling of 2-amino-4-thiazole and 4-(2-carboxyethyl)-2-thiazole using triethylamine as a base and N,N-dimethylformamide as a solvent to obtain the intermediate 4-(2-carboxyethyl)-2-[(2-thiazolyl)amino]thiazole.", "Step 2: Acetylation of the intermediate using acetic anhydride and triethylamine as a base in N,N-dimethylformamide to obtain the intermediate 4-(2-carboxyethyl)-2-[(2-thiazolyl)acetylamino]thiazole.", "Step 3: Oximation of the intermediate using hydroxylamine hydrochloride and sodium hydroxide in water to obtain the intermediate 4-(2-carboxyethyl)-2-[(2-thiazolyl)(methoxyimino)acetylamino]thiazole.", "Step 4: Resolution of the racemic mixture using a chiral resolving agent such as tartaric acid to obtain the desired enantiomer '[6R-[6α,7β(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[[4-(2-carboxyethyl)-2-thiaz'." ] } | |
CAS-Nummer |
111874-09-0 |
Produktname |
[6R-[6α,7β(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[[4-(2-carboxyethyl)-2-thiaz |
Molekularformel |
C₂₀H₂₀N₆O₇S₄ |
Molekulargewicht |
584.67 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B1144949.png)

